3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
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Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide: 3-(3-acetylindol-1-yl)-N-(1-isopropylindol-4-yl)propanamide , is a chemical compound with the following properties:
Empirical Formula: CHNO
Molecular Weight: 231.25 g/mol
SMILES: O=C(O)CCN1C=C(C©=O)C2=CC=CC=C21
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves acylation of indole derivatives. One common method is the reaction between 3-acetylindole and 1-isopropyl-4-indolecarboxylic acid. The acylation step introduces the amide functionality.
Reaction Conditions:Reagents: 3-acetylindole, 1-isopropyl-4-indolecarboxylic acid
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature or reflux
Isolation: Crystallization or column chromatography
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions:
Acylation: The key step in the synthesis involves acylating the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl group.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is possible.
Acylating Agent: Acetic anhydride or acetyl chloride
Reduction Agent: Sodium borohydride (NaBH)
Major Products: The major product is the desired amide, 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, potentially as an anticancer agent or modulator of cellular pathways.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor for drug development or other industrial processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C24H25N3O2/c1-16(2)27-14-11-19-21(8-6-10-23(19)27)25-24(29)12-13-26-15-20(17(3)28)18-7-4-5-9-22(18)26/h4-11,14-16H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
HKMMXDMHOFJHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3C=C(C4=CC=CC=C43)C(=O)C |
Origin of Product |
United States |
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